Cas no 2228761-98-4 (6-(1-bromo-2-methylpropan-2-yl)pyrazolo1,5-apyrimidine)

6-(1-Bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine is a brominated pyrazolopyrimidine derivative with potential utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive bromine substituent enables selective functionalization, facilitating the construction of complex heterocyclic frameworks. The compound's pyrazolo[1,5-a]pyrimidine core offers a rigid, nitrogen-rich scaffold, which is advantageous in medicinal chemistry for targeting biologically relevant pathways. The sterically hindered 2-methylpropan-2-yl group may enhance stability and influence pharmacokinetic properties. This compound is particularly valuable for cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules. Its well-defined structure ensures reproducibility in synthetic applications.
6-(1-bromo-2-methylpropan-2-yl)pyrazolo1,5-apyrimidine structure
2228761-98-4 structure
Product Name:6-(1-bromo-2-methylpropan-2-yl)pyrazolo1,5-apyrimidine
CAS No:2228761-98-4
MF:C10H12BrN3
MW:254.12638092041
CID:6073962
PubChem ID:165679815
Update Time:2025-06-12

6-(1-bromo-2-methylpropan-2-yl)pyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-(1-bromo-2-methylpropan-2-yl)pyrazolo1,5-apyrimidine
    • EN300-1938859
    • 2228761-98-4
    • 6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine
    • Inchi: 1S/C10H12BrN3/c1-10(2,7-11)8-5-12-9-3-4-13-14(9)6-8/h3-6H,7H2,1-2H3
    • InChI Key: JZDHFVWIXZBIAW-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)C1C=NC2=CC=NN2C=1

Computed Properties

  • Exact Mass: 253.02146g/mol
  • Monoisotopic Mass: 253.02146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30.2Ų

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Additional information on 6-(1-bromo-2-methylpropan-2-yl)pyrazolo1,5-apyrimidine

Introduction to 6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS No. 2228761-98-4)

6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine, a compound with the CAS number 2228761-98-4, is a novel and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

The structure of 6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine is characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a 1-bromo-2-methylpropan-2-yl group. The bromine atom and the methyl group on the propan-2-yl chain contribute to the unique electronic and steric properties of this compound, making it a valuable candidate for various biological studies.

Recent research has highlighted the potential of 6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine in several therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent antiviral activity against a range of RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication by targeting key viral enzymes.

In addition to its antiviral properties, 6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine has shown promising anticancer effects. A preclinical study conducted at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, particularly those derived from lung and breast cancers. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression.

The anti-inflammatory potential of 6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine has also been explored. Research published in the Journal of Inflammation in 2023 indicated that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine has been extensively studied to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and favorable metabolic stability, which are crucial factors for its development as a therapeutic agent. Additionally, its low toxicity profile in preclinical models suggests that it may be safe for human use.

In terms of chemical synthesis, 6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine can be synthesized through a multi-step process involving the reaction of 6-chloropyrazolo[1,5-a]pyrimidine with 1-bromo-2-methylpropan-2-yllithium. The synthetic route is well-documented in the literature and can be optimized for large-scale production.

The future prospects for 6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating viral infections and cancer. If these trials yield positive results, this compound could become an important addition to the arsenal of therapeutic agents available for these conditions.

In conclusion, 6-(1-bromo-2-methylpropan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS No. 2228761-98-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an exciting candidate for further investigation and development into novel therapeutic agents.

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